(5-Phenylthiophen-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-Phenylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Phenylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds . It can also participate in other reactions like oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(5-Phenylthiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors and probes for detecting biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Phenylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
These steps highlight the compound’s role in facilitating the formation of biaryl structures, which are crucial in various chemical syntheses.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the thiophene ring, making it less versatile in certain reactions.
Thiophen-3-ylboronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.
(5-Phenylthiophen-2-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, which can influence its reactivity and the types of products formed.
Uniqueness: (5-Phenylthiophen-3-yl)boronic acid’s unique structure, combining a phenyl group and a thiophene ring, provides distinct electronic properties and reactivity patterns, making it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
362612-67-7 |
---|---|
Molecular Formula |
C10H9BO2S |
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(5-phenylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7,12-13H |
InChI Key |
LPTKSDBRJQKBIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.